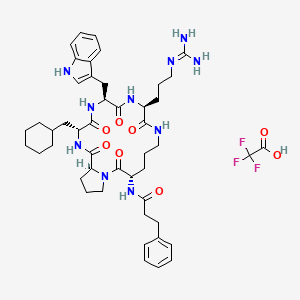

PMX 205 Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H63F3N10O8 |

|---|---|

Molecular Weight |

953.1 g/mol |

IUPAC Name |

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35-,36+,37-,38-;/m0./s1 |

InChI Key |

JPQOMEWKZCTQMA-AZRFDLDXSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PMX-205 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX-205 is a potent, orally active, and brain-penetrant cyclic hexapeptide that functions as a specific and insurmountable antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3][4] Its mechanism of action centers on the inhibition of the pro-inflammatory signaling cascade initiated by the anaphylatoxin C5a. By blocking this pathway, PMX-205 effectively mitigates detrimental inflammatory responses, particularly within the central nervous system (CNS), and shifts glial cell polarization towards a neuroprotective phenotype. This has positioned PMX-205 as a promising therapeutic candidate for a range of neurodegenerative and inflammatory disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and colitis.[1][3][5]

Core Mechanism of Action: C5aR1 Antagonism

The primary molecular target of PMX-205 is the C5a receptor 1 (C5aR1 or CD88), a G protein-coupled receptor (GPCR).[6][7] The complement system, a crucial component of innate immunity, produces the potent pro-inflammatory mediator C5a upon activation. The binding of C5a to C5aR1 on immune cells, such as microglia, astrocytes, neutrophils, and monocytes, triggers a robust inflammatory response.[6][8][9]

PMX-205 acts as a potent, non-competitive, and insurmountable antagonist at this receptor.[1][2][5] This means it binds to C5aR1, likely at an allosteric site, and prevents the receptor from being activated by C5a, thereby blocking the initiation of downstream intracellular signaling cascades.[10] This blockade is pseudo-irreversible, leading to a prolonged duration of action.[11]

Modulation of Signaling Pathways

The antagonism of C5aR1 by PMX-205 results in a significant shift in cellular signaling, suppressing inflammatory pathways while promoting those associated with cellular repair and neuroprotection.

Inhibition of Pro-Inflammatory Signaling

In pathological states, the C5a-C5aR1 axis drives neuroinflammation. PMX-205 effectively curtails this by inhibiting the downstream effects of C5aR1 activation, which include the recruitment and activation of microglia and astrocytes.[6] Studies have shown that treatment with PMX-205 leads to the suppression of inflammatory signaling pathways such as PROS, Pecam1, and EPHA.[2][12]

Promotion of Neuroprotective Signaling

Beyond simple blockade, C5aR1 inhibition by PMX-205 actively promotes a neuroprotective environment. Treatment has been shown to upregulate signaling pathways associated with cell growth and repair, including Transforming Growth Factor-beta (TGFβ) and Fibroblast Growth Factor (FGF).[2][12] Furthermore, PMX-205 alters microglial gene expression, reducing the prevalence of neurotoxic disease-associated microglia while enriching for genes involved in synapse organization and learning.[2][13] This includes the upregulation of the neuroprotective receptor GPR37L1 and modulation of Csf1 and CD45 signaling pathways, which are relevant for the clearance of amyloid-beta plaques.[1]

Quantitative Data Summary

The potency and pharmacokinetic profile of PMX-205 have been characterized in several studies.

| Parameter | Value | Species/System | Reference |

| Potency | |||

| IC₅₀ | 31 nM | Human C5a Receptor | [3][4] |

| Pharmacokinetics | |||

| Oral Bioavailability | ~23% | Mouse | [14] |

| CNS Penetration | Yes | Mouse | [2][3][14] |

| Elimination Half-life | ~20 min (IV) | Mouse | [14] |

| Primary Excretion Route | Renal | Mouse | [14] |

| In Vivo Dosing | |||

| Oral (ALS model) | 1 mg/kg/day | Rat | [6][7] |

| Oral (Colitis model) | 100-200 µ g/day | Mouse | [5] |

| Drinking Water (AD model) | 20 µg/mL | Mouse | [6][7] |

Key Experimental Protocols

The mechanism and efficacy of PMX-205 have been elucidated through various in vitro and in vivo experiments.

In Vivo Efficacy in Alzheimer's Disease (AD) Mouse Models

This protocol is representative of studies assessing the therapeutic potential of PMX-205 in neurodegeneration.

-

Model: Tg2576 or Arctic48 transgenic mouse models of AD.[1][13]

-

Objective: To determine the effect of PMX-205 on AD-related pathology (amyloid plaques, tau hyperphosphorylation) and cognitive function.

-

Methodology:

-

Animal Selection: Aged (e.g., 12-month-old) Tg2576 mice, at the onset of amyloid pathology, are selected.[1]

-

Treatment Administration: PMX-205 is administered chronically, often mixed into the drinking water at a concentration of approximately 20 µg/mL. A control group receives untreated water.[6][7]

-

Duration: Treatment typically lasts for several months (e.g., 12 weeks).[1]

-

Behavioral Testing: Near the end of the treatment period, cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate spatial and short-term memory.[12][13]

-

Post-mortem Analysis: Following euthanasia, brain tissue is harvested. Immunohistochemistry and biochemical assays are used to quantify fibrillar amyloid plaque load (e.g., using Thioflavin S staining) and levels of hyperphosphorylated tau.[1][6]

-

Gene Expression Analysis: Single-cell or single-nucleus RNA sequencing (scRNA-seq/snRNA-seq) may be performed on specific brain regions like the hippocampus to analyze changes in glial gene expression profiles.[12][13]

-

In Vivo Pharmacodynamic (PD) Assay: PMN Mobilization

This protocol is used to confirm that the drug is engaging its target (C5aR1) in a living animal and exerting a biological effect.[15][16]

-

Objective: To measure the ability of PMX-205 to block C5a-induced mobilization of polymorphonuclear leukocytes (PMNs) from the bone marrow into the bloodstream.

-

Methodology:

-

Drug Administration: Mice are pre-treated with PMX-205 (or vehicle) via a relevant route (e.g., intravenous, subcutaneous).[15][16]

-

C5a Challenge: After a set period, mice are challenged with an intravenous injection of recombinant mouse C5a (e.g., 50 µg/kg), which normally induces a rapid increase in circulating PMNs.[15][16]

-

Blood Sampling: Blood is collected at a specific time point after the C5a challenge (e.g., 60 minutes).

-

Cell Counting: Flow cytometry or other hematological methods are used to count the number of circulating PMNs.

-

Outcome: Effective C5aR1 antagonism by PMX-205 will result in a significant reduction in C5a-induced PMN mobilization compared to vehicle-treated animals.[15]

-

Conclusion

PMX-205 Trifluoroacetate operates through a precise and potent mechanism: the insurmountable antagonism of the C5aR1 receptor. This action effectively disrupts a key driver of inflammation, particularly in the CNS. The subsequent modulation of cellular signaling pathways suppresses neurotoxic glial activity while promoting neuroprotective and reparative functions. The compelling preclinical data, demonstrating efficacy in models of several major diseases, underscores the significant therapeutic potential of targeting the C5a-C5aR1 axis with compounds like PMX-205.

References

- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. rndsystems.com [rndsystems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C5aR1 antagonism suppresses inflammatory glial responses and alters cellular signaling in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C5aR1 antagonism suppresses inflammatory glial responses and alters cellular signaling in an Alzheimer’s disease mouse model [ideas.repec.org]

- 14. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

PMX 205 Trifluoroacetate: A Technical Guide to a Potent C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1). As a noncompetitive inhibitor, PMX 205 offers a promising therapeutic strategy for a wide range of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action, pharmacological data, and key experimental protocols related to PMX 205, intended to support ongoing research and drug development efforts.

Introduction to C5a and the C5a Receptor 1 (C5aR1)

The complement system is a critical component of the innate immune system. Upon activation, it generates the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through binding to its G protein-coupled receptor, C5aR1 (also known as CD88), which is expressed on a variety of immune and non-immune cells.[1][2] The C5a-C5aR1 signaling axis is a key driver of inflammation, mediating leukocyte chemotaxis, activation, and the release of pro-inflammatory cytokines.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease, neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS), and allergic asthma.[3][4][5][6] Consequently, antagonism of C5aR1 represents a compelling therapeutic target.

This compound: Mechanism of Action

PMX 205 is a selective, non-competitive antagonist of C5aR1.[2][7] Unlike competitive antagonists that bind to the same site as the endogenous ligand, PMX 205 binds to an allosteric site on the receptor. This insurmountable antagonism effectively blocks C5a-induced signal transduction, thereby mitigating the downstream inflammatory cascade.

C5aR1 Signaling Pathway and PMX 205 Inhibition

The binding of C5a to C5aR1 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades. These pathways culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory mediators. PMX 205, by binding to an allosteric site, prevents this C5a-induced receptor activation and subsequent signaling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PMX 205 | CAS:514814-49-4 | C5a receptor peptide antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

PMX 205 Trifluoroacetate: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] Emerging as a significant tool in neuroinflammation research, PMX 205 offers a targeted approach to investigating the role of the complement system in the pathogenesis of various neurological disorders. By selectively blocking the pro-inflammatory signaling cascade initiated by the binding of the anaphylatoxin C5a to its receptor C5aR1, PMX 205 has demonstrated considerable therapeutic potential in preclinical models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[4][5][6] This technical guide provides an in-depth overview of PMX 205, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

PMX 205 is a non-competitive inhibitor of the C5aR1, also known as CD88.[1][7] The complement system, a crucial component of the innate immune system, can become dysregulated in neurodegenerative diseases, leading to chronic inflammation.[8] Activation of the complement cascade generates C5a, a potent pro-inflammatory mediator.[4][7] C5a binds to C5aR1, which is expressed on various immune cells in the central nervous system (CNS), including microglia and astrocytes.[4][9] This interaction triggers a G protein-coupled signaling cascade that results in glial cell activation, chemotaxis, and the release of pro-inflammatory cytokines, contributing to a feed-forward loop of inflammation and neuronal damage.[10][11]

PMX 205 acts by binding to C5aR1 and preventing its activation by C5a, thereby disrupting this inflammatory cascade.[1] This targeted inhibition downstream of complement activation is advantageous as it avoids interfering with the potentially beneficial upstream functions of the complement system.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Physicochemical Properties

| Parameter | Value | Reference |

| IC50 | 31 nM | [2][3] |

| Molecular Weight | 839.05 g/mol | [2] |

| Formula | C45H62N10O6 | [2] |

| Solubility | Soluble to 1 mg/mL in water with sonication | [2] |

| Purity | ≥95% | [2] |

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Route of Administration | Value | Reference |

| Elimination Half-life | Intravenous, Intraperitoneal, Subcutaneous, Oral | ~20 min | [1][12] |

| Oral Bioavailability | Oral | 23% | [1][12] |

| Subcutaneous Bioavailability | Subcutaneous | >90% | [1][12] |

| Major Route of Elimination | Intravenous | Urinary Excretion (~50% unchanged within 12h) | [1][12] |

| CNS Penetration | Yes | Orally active and brain penetrant | [2][3] |

Table 3: Efficacy in Preclinical Models of Neuroinflammation

| Disease Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Alzheimer's Disease | Tg2576 Mice | 20 µg/mL in drinking water for 12 weeks | - 49-62% reduction in fibrillar amyloid deposits- 42-68% reduction in activated glia- Improved cognitive performance | [4] |

| Alzheimer's Disease | 3xTg Mice | 20 µg/mL in drinking water | 69% reduction in hyperphosphorylated tau | [4] |

| Amyotrophic Lateral Sclerosis (ALS) | hSOD1G93A Mice | 9 mg/kg/day in drinking water | - Improved hindlimb grip strength- Slowed disease progression- Extended survival | [5] |

| Traumatic Brain Injury (TBI) | Controlled Cortical Impact (CCI) in Mice | 1 mg/kg administered 1h post-TBI | - Improved cognitive function- Reduced brain lesion size | [6] |

| Colitis | DSS-induced Colitis in Mice | 100 or 200 µ g/day orally | - Significantly prevented colon inflammation- Lowered pro-inflammatory cytokine production | [13][14] |

Signaling Pathways and Experimental Workflows

C5a-C5aR1 Signaling Pathway in Neuroinflammation

The following diagram illustrates the C5a-C5aR1 signaling cascade and the inhibitory action of PMX 205.

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX 205.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of PMX 205 in a mouse model of neuroinflammation.

Caption: A typical in vivo experimental workflow for PMX 205 evaluation.

Experimental Protocols

In Vitro Microglia/Astrocyte Activation Assay

Objective: To assess the ability of PMX 205 to inhibit C5a-induced activation of microglia or astrocytes in culture.

Methodology:

-

Cell Culture:

-

Culture primary microglia or astrocytes, or a relevant cell line (e.g., BV-2 microglia), in appropriate media.

-

Plate cells in 96-well plates at a suitable density and allow them to adhere.

-

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known concentration of recombinant C5a. Include vehicle-only and C5a-only controls.

-

-

Endpoint Analysis (24-48 hours post-stimulation):

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex immunoassay.

-

Nitric Oxide Production: Measure nitric oxide release into the supernatant using the Griess reagent.

-

Cell Viability: Assess cell viability using an MTT or similar assay to rule out toxicity of the compound.[7]

-

In Vivo Alzheimer's Disease Mouse Model Study

Objective: To evaluate the therapeutic efficacy of PMX 205 in reducing neuropathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or 3xTg-AD).[4]

Methodology:

-

Animal Model and Treatment:

-

Use aged transgenic mice exhibiting established pathology (e.g., 12-15 months old Tg2576 mice).[4]

-

Administer PMX 205 in the drinking water at a concentration of 20 µg/mL for a period of 12 weeks.[4] A control group of transgenic mice should receive regular drinking water.

-

Monitor water intake and body weight regularly to ensure animal welfare and calculate the approximate daily dose.

-

-

Behavioral Assessment:

-

Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The passive avoidance task is a suitable test for contextual memory.[4]

-

-

Tissue Processing and Analysis:

-

At the end of the study, euthanize the mice and perfuse with saline.

-

Harvest the brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected and frozen for biochemical analysis.

-

Immunohistochemistry:

-

Stain brain sections with Thioflavin S to visualize fibrillar amyloid plaques.[4]

-

Use antibodies against Aβ (e.g., 6E10) to detect total amyloid deposits.[4]

-

Use antibodies against markers of activated microglia (e.g., CD45, Iba1) and astrocytes (e.g., GFAP).[4]

-

In relevant models (e.g., 3xTg-AD), stain for hyperphosphorylated tau (e.g., AT8 antibody).[4]

-

-

Biochemical Analysis:

-

Perform ELISA to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[4]

-

-

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of PMX 205 following various routes of administration.[1][12]

Methodology:

-

Animal Dosing:

-

Administer a single dose of PMX 205 to mice via intravenous, intraperitoneal, subcutaneous, or oral routes at a specified dose (e.g., 1 mg/kg).[1]

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

At the final time point, collect brain and spinal cord tissue.

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as elimination half-life, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).

-

Determine the oral and subcutaneous bioavailability by comparing the AUC after these routes to the AUC after intravenous administration.

-

Conclusion

This compound is a valuable research tool for investigating the role of the C5a-C5aR1 axis in neuroinflammation. Its demonstrated efficacy in a range of preclinical models highlights its potential as a therapeutic agent for neurodegenerative diseases. This guide provides a comprehensive overview of its properties and applications to aid researchers in designing and conducting rigorous studies in this promising area of drug discovery.

References

- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. PMX 205 | Complement | Tocris Bioscience [tocris.com]

- 4. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complement Component 5 (C5) Deficiency Improves Cognitive Outcome After Traumatic Brain Injury and Enhances Treatment Effects of Complement Inhibitors C1-Inh and CR2-Crry in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [PDF] Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression | Semantic Scholar [semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

PMX205 Trifluoroacetate in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs), and sustained neuroinflammation. The complement system, a key component of the innate immune response, has been implicated in the inflammatory processes that contribute to AD pathogenesis. Specifically, the C5a-C5aR1 signaling axis is a potent driver of inflammation. PMX205, a cyclic hexapeptide antagonist of the C5a receptor 1 (C5aR1), has emerged as a promising therapeutic agent in preclinical models of AD. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key findings related to PMX205 in various AD mouse models.

Core Mechanism of Action: Targeting the C5a-C5aR1 Axis

The complement system, when activated by Aβ plaques or hyperphosphorylated tau, leads to the generation of the anaphylatoxin C5a.[1][2] C5a then binds to its receptor, C5aR1 (also known as CD88), which is expressed on various cells in the brain, including microglia and astrocytes.[3] This interaction triggers a cascade of pro-inflammatory responses, including the recruitment and activation of glial cells, leading to a chronic inflammatory state that exacerbates neuronal damage and cognitive decline.[4][5]

PMX205 is a potent and specific antagonist of C5aR1 with an IC50 of 31 nM. By blocking the binding of C5a to C5aR1, PMX205 effectively dampens the downstream inflammatory signaling, thereby mitigating the detrimental effects of complement activation in the AD brain.[6][7] This targeted inhibition is thought to shift microglia from a detrimental inflammatory state towards a more neuroprotective phenotype, reduce gliosis, and ultimately preserve neuronal function.[1][8]

Signaling Pathway of C5a-C5aR1 and PMX205 Inhibition

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX205.

Quantitative Data from Preclinical Studies

PMX205 has been evaluated in several transgenic mouse models of Alzheimer's disease, demonstrating significant reductions in key pathological markers. The data below summarizes the main quantitative findings.

Table 1: Effects of PMX205 on Neuropathology in Tg2576 Mice

| Parameter | Treatment Details | Age of Mice | Duration | % Reduction (vs. Untreated) | p-value | Reference |

| Fibrillar Amyloid | 20 µg/ml in drinking water | 12-15 months | 12 weeks | 44% (Cortex & Hippocampus) | < 0.0006 | [3] |

| Total Amyloid (6E10) | 20 µg/ml in drinking water | 12-15 months | 12 weeks | 29% (Cortex & Hippocampus) | < 0.03 | [3] |

| Activated Microglia (CD45) | 20 µg/ml in drinking water | 12-15 months | 12 weeks | 49% | < 0.02 | [3] |

| Reactive Astrocytes (GFAP) | 20 µg/ml in drinking water | 12-15 months | 12 weeks | 54% | < 0.003 | [3] |

| Insoluble Aβ42 | 20 µg/ml in drinking water | 12-15 months | 12 weeks | 43% | 0.272 (NS) | [3] |

Table 2: Effects of PMX205 on Neuropathology in 3xTg-AD Mice

| Parameter | Treatment Details | Age of Mice | Duration | % Reduction (vs. Untreated) | p-value | Reference |

| Hyperphosphorylated Tau | 20 µg/ml in drinking water | 17-20 months | 3 months | 69% | < 0.02 | [3] |

| Fibrillar Amyloid | 20 µg/ml in drinking water | 17-20 months | 3 months | Substantial reduction | Not specified | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of PMX205.

Animal Models

-

Tg2576 Mice : This model overexpresses a mutant form of human amyloid precursor protein (APP695) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[9]

-

3xTg-AD Mice : These mice harbor three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V), developing both Aβ plaques and neurofibrillary tangles.[10]

-

Arctic (Arc) Mice : This model carries a human APP transgene with the Arctic (E693G) mutation, leading to aggressive amyloid pathology.[4][8]

Drug Administration

PMX205 is orally bioavailable and can cross the blood-brain barrier.[11] In the cited studies, the primary route of administration was ad libitum in the drinking water.

-

Preparation : PMX205 trifluoroacetate (B77799) is dissolved in the drinking water of the animals.

-

Dosage : A common concentration used is 20 µg/ml, which was shown to be non-toxic with no significant changes in weight or water intake over 12 weeks.[3]

-

Duration : Treatment typically lasts for 2-3 months, initiated either at the onset of pathology or after substantial plaque deposition has occurred.[2][3]

Experimental Workflow for Preclinical Efficacy Testing

Caption: A generalized workflow for evaluating PMX205 in AD mouse models.

Behavioral Analysis

-

Passive Avoidance Task : This test assesses contextual memory. Mice learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). PMX205-treated Tg2576 mice showed improved performance in this task, indicating a rescue of cognitive impairment.[2][3]

-

Y-Maze Test : Used to assess short-term spatial memory. In the Arctic mouse model, PMX205 treatment attenuated deficits in the Y-maze task, particularly in female mice.[8]

Histological and Biochemical Analyses

-

Immunohistochemistry (IHC) :

-

Fibrillar Amyloid : Thioflavin S staining is used to visualize dense-core fibrillar plaques.

-

Total Amyloid : Antibodies such as 6E10 are used to detect total Aβ deposits.

-

Microglia : Anti-CD45 or Anti-Iba1 antibodies are used to identify activated microglia.[3][6]

-

Astrocytes : Anti-GFAP (Glial Fibrillary Acidic Protein) antibodies are used to detect reactive astrocytes.[3]

-

Hyperphosphorylated Tau : Antibodies targeting specific phosphorylated tau epitopes are used in relevant models like the 3xTg-AD mouse.

-

-

Image Analysis : Quantification of the stained area in specific brain regions (e.g., cortex and hippocampus) is performed using imaging software to determine the plaque load and glial reactivity.[3]

-

ELISA (Enzyme-Linked Immunosorbent Assay) : Brain homogenates are used to measure the levels of soluble and insoluble Aβ40 and Aβ42. While trends showed a reduction in insoluble Aβ with PMX205 treatment, the results did not always reach statistical significance due to inter-animal variability.[3]

Mechanism of Therapeutic Effect

The beneficial effects of PMX205 extend beyond simply reducing inflammation. By inhibiting C5aR1, PMX205 influences glial cell behavior and gene expression, leading to a multifaceted therapeutic outcome.

Logical Relationship of PMX205 Action and Effects

Caption: Logical flow from PMX205 administration to cognitive improvement.

Studies have shown that PMX205 treatment can:

-

Suppress Neurotoxic Microglia : PMX205 treatment drastically reduces microglial clusters expressing neurotoxic disease-associated genes.[8]

-

Promote Neuroprotective Pathways : C5aR1 inhibition promotes signaling pathways associated with cell growth and repair, such as TGFβ.[8]

-

Reduce Synaptic Pruning : PMX205 treatment may reduce the excessive engulfment of synapses by microglia, thereby rescuing presynaptic loss.[1]

-

Decrease Dystrophic Neurites : A significant reduction in swollen dendrites and axons surrounding neuritic plaques is observed following treatment.[1][7]

Conclusion and Future Directions

PMX205 trifluoroacetate, as a potent C5aR1 antagonist, demonstrates significant therapeutic potential in preclinical models of Alzheimer's disease. Its ability to mitigate neuroinflammation, reduce core pathologies, and improve cognitive function provides a strong rationale for its further development. The data consistently show that targeting the C5a-C5aR1 axis can interfere with disease progression.[2] Future research should focus on long-term safety, optimal therapeutic windows, and the translation of these promising preclinical findings into human clinical trials for Alzheimer's disease and other neurodegenerative disorders characterized by a significant neuroinflammatory component.

References

- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with a C5aR antagonist decreases pathology and enhances behavioral performance in murine models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alzheimer Disease | Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression | springermedicine.com [springermedicine.com]

- 6. researchgate.net [researchgate.net]

- 7. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. inotiv.com [inotiv.com]

- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PMX 205 Trifluoroacetate in Allergic Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The complement system, a key component of innate immunity, and specifically the C5a-C5aR1 signaling axis, has been implicated in the pathogenesis of allergic asthma. PMX 205 Trifluoroacetate, a potent and specific cyclic peptide antagonist of the C5a receptor 1 (C5aR1/CD88), has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the function of this compound in preclinical models of allergic asthma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways and experimental workflows.

Introduction: The Complement System in Allergic Asthma

The complement system plays a crucial role in the inflammatory response. Upon activation, the complement cascade generates several potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects by binding to its G protein-coupled receptor, C5aR1 (CD88), which is expressed on various immune cells, including mast cells, eosinophils, neutrophils, and T cells.[1][2] The engagement of C5a with C5aR1 triggers a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the release of inflammatory cytokines, thereby amplifying the allergic inflammatory response.[1][3]

This compound: A C5aR1 Antagonist

This compound is a low molecular weight, pseudo-irreversible and insurmountable peptidomimetic antagonist of C5aR1.[4] Its chemical structure, a lipophilic analogue of PMX53, confers enhanced efficacy and in vivo stability.[4] PMX 205 acts by specifically blocking the binding of C5a to C5aR1, thereby inhibiting the downstream signaling pathways that contribute to the inflammatory cascade in allergic asthma.[1][3] Pharmacokinetic studies in mice have shown that subcutaneous administration of PMX 205 results in high bioavailability (over 90%) and prolonged plasma and central nervous system exposure.[4]

Mechanism of Action of PMX 205 in Allergic Asthma

The therapeutic potential of PMX 205 in allergic asthma lies in its ability to modulate the inflammatory response by inhibiting the C5a/C5aR1 axis. This inhibition leads to a reduction in the recruitment and activation of key inflammatory cells and a decrease in the production of pro-inflammatory cytokines.

Signaling Pathway Blockade

The binding of C5a to C5aR1 initiates a signaling cascade that is central to the pro-inflammatory effects observed in allergic asthma. PMX 205 effectively blocks this initial step.

Quantitative Effects of PMX 205 in a Murine Model of Allergic Asthma

Studies utilizing a standard ovalbumin (OVA)-induced allergic asthma model in BALB/c mice have demonstrated the significant anti-inflammatory effects of PMX 205.

Reduction in Airway Inflammatory Cell Influx

Administration of PMX 205 prior to and during allergen sensitization and challenge phases substantially reduces the influx of inflammatory cells into the airways.[1][3]

| Cell Type | Percent Reduction with PMX 205 | Reference |

| Total Cells | 60% | [1][3] |

| Eosinophils | 65% | [1][3] |

| Neutrophils | 66% | [1][3] |

Table 1: Effect of PMX 205 on Inflammatory Cell Influx in Bronchoalveolar Lavage Fluid (BALF).

Modulation of Th2 Cytokine Production

PMX 205 treatment also leads to a significant reduction in the levels of key Th2 cytokines in the bronchoalveolar lavage fluid (BALF), which are crucial mediators of the allergic response.[1][3]

| Cytokine | Effect of PMX 205 | Reference |

| IL-13 | Significantly reduced | [1][3] |

| IL-5 | Slight, non-significant decrease | [3] |

| IL-4 | No significant reduction | [3] |

Table 2: Effect of PMX 205 on Th2 Cytokine Levels in BALF.

Other Pathological Features

While effective in reducing cellular inflammation and certain cytokines, PMX 205 did not show a significant impact on all aspects of the asthmatic pathology in the murine model.

| Pathological Feature | Effect of PMX 205 | Reference |

| Serum IgE Levels | No reduction | [1][3] |

| Mucous/Goblet Cell Generation | No reduction | [1][3] |

| Airway Hyperresponsiveness (AHR) | No reduction | [3] |

Table 3: Effect of PMX 205 on Other Asthma-Related Pathologies.

Experimental Protocols

The following section details the methodology for a standard ovalbumin (OVA)-induced allergic asthma model in mice, as cited in the literature, to evaluate the efficacy of compounds like PMX 205.[1][3][5][6]

Murine Model of Allergic Asthma

Animals:

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)[6]

-

Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)[6]

-

Methacholine (B1211447) for airway hyperresponsiveness measurement[3]

Protocol:

-

Sensitization:

-

Treatment:

-

Allergen Challenge:

-

On days 20 to 25 (or a similar schedule), challenge the mice by exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes daily.[6]

-

-

Endpoint Analysis (24 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) and cytokine levels (IL-4, IL-5, IL-13) by ELISA.[1][3]

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing doses of methacholine using whole-body plethysmography.[3][6]

-

Histopathology: Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).[1][3]

-

Serum IgE: Collect blood to measure total and OVA-specific IgE levels by ELISA.[1][3]

-

Conclusion and Future Directions

This compound has demonstrated significant efficacy in reducing key features of allergic airway inflammation in preclinical models, specifically by targeting the C5a/C5aR1 axis. Its ability to substantially decrease the influx of eosinophils and neutrophils, as well as reduce the levels of the pro-inflammatory cytokine IL-13, highlights its potential as a therapeutic agent for allergic asthma.[1][3] However, the lack of effect on airway hyperresponsiveness and IgE production in the described models suggests that the C5a/C5aR1 pathway may be more critical for the inflammatory cell recruitment phase than for the established allergic sensitization and airway remodeling.[3]

Future research should focus on:

-

Investigating the efficacy of PMX 205 in combination with other therapeutic agents that target different pathways in asthma pathogenesis.

-

Exploring the role of PMX 205 in different subtypes of asthma, including non-eosinophilic and severe, steroid-resistant asthma.

-

Conducting further studies to elucidate the precise downstream signaling pathways affected by PMX 205 in different immune cell types.

The targeted inhibition of the C5a/C5aR1 pathway with molecules like PMX 205 represents a promising and novel therapeutic strategy for the management of allergic asthma.

References

- 1. Treatment with the C5a receptor/CD88 antagonist PMX205 reduces inflammation in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The C5a/C5aR1 axis controls the development of experimental allergic asthma independent of LysM-expressing pulmonary immune cells | PLOS One [journals.plos.org]

- 3. Treatment with the C5a Receptor/CD88 Antagonist PMX205 Reduces Inflammation in a Murine Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: PMX205 Trifluoroacetate as a Modulator of Neuroinflammation in Amyotrophic Lateral Sclerosis

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to fatal paralysis. A growing body of evidence implicates neuroinflammation as a significant contributor to disease progression.[1] The complement system, a key component of the innate immune response, is notably up-regulated in ALS patients and preclinical models.[1][2] Specifically, the C5a-C5aR1 signaling axis has been identified as a critical driver of inflammatory pathology. PMX205 trifluoroacetate (B77799) is a potent, selective, and orally active cyclic peptide antagonist of the C5a receptor 1 (C5aR1).[2] Preclinical studies in the hSOD1G93A mouse model of ALS demonstrate that pharmacological blockade of C5aR1 with PMX205 can slow disease progression, improve motor function, and extend survival, validating this pathway as a promising therapeutic target for ALS.[2][3] This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to PMX205 in the context of ALS.

Mechanism of Action: Targeting the C5a-C5aR1 Axis

The pathogenesis of ALS involves a complex interplay of factors, with neuroinflammation recognized as a key pathological driver.[1][4] The complement system is activated in the central nervous system (CNS) of ALS patients and animal models.[5] This activation leads to the generation of the potent anaphylatoxin C5a. C5a exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, C5aR1, which is significantly up-regulated on microglia and astrocytes in the spinal cord of hSOD1G93A rodents.[2][5]

PMX205 acts as a non-competitive antagonist of C5aR1, effectively blocking the downstream signaling cascade that promotes neuroinflammation and contributes to motor neuron degeneration.[2] This inhibition mitigates the recruitment and activation of inflammatory cells, such as macrophages and microglia, at sites of pathology in both the CNS and the peripheral nervous system, including skeletal muscle.[1][4]

Signaling Pathway Diagram

Caption: C5a-C5aR1 signaling pathway and the inhibitory action of PMX205.

Preclinical Efficacy in the hSOD1G93A Mouse Model

The hSOD1G93A transgenic mouse is the most widely utilized preclinical model for ALS, recapitulating key features of the human disease, including progressive motor neuron loss and muscle atrophy.[2][6] Studies using this model have demonstrated the therapeutic potential of PMX205.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal study administering PMX205 in the drinking water (9 mg/kg/day) to hSOD1G93A mice.[2]

Table 1: Effect of PMX205 on Disease Progression and Survival

| Treatment Group | Onset of Disease (Days) | Survival (Days) | Change in Survival |

| Pre-onset Treatment | |||

| Vehicle (n=14) | 91.4 ± 2.1 | 129.5 ± 2.0 | - |

| PMX205 (n=14) | 99.1 ± 2.5 | 137.9 ± 2.4 | +8.4 days |

| Post-onset Treatment | |||

| Vehicle (n=10) | - | 127.4 ± 1.6 | - |

| PMX205 (n=10) | - | 134.1 ± 1.9 | +6.7 days |

| Data presented as mean ± SEM. |

Table 2: Effect of PMX205 on Motor Function (Hindlimb Grip Strength)

| Age (Days) | Vehicle-Treated (g force) | PMX205-Treated (g force) | % Improvement |

| 91 | 105.3 ± 4.5 | 118.1 ± 3.9 | +12.2% |

| 105 | 78.3 ± 4.6 | 95.8 ± 4.1 | +22.3% |

| 119 | 49.0 ± 3.8 | 68.9 ± 4.9 | +40.6% |

| Pre-onset treatment group. Data presented as mean ± SEM. |

Table 3: Effect of PMX205 on Peripheral Immune Cell Populations

| Cell Type | Vehicle-Treated | PMX205-Treated | Change |

| Pro-inflammatory Monocytes | Increased | Reduced | Reduction |

| Granulocytes | Increased | Reduced | Reduction |

| T-helper Lymphocytes | Unchanged | Increased | Increase |

| Changes observed during disease progression in pre-onset treatment group. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The protocols below are based on the key efficacy studies of PMX205 in the hSOD1G93A mouse model.[2]

Animal Model

-

Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (hSOD1G93A).[6]

-

Source: Commercially available from vendors such as The Jackson Laboratory.[7]

-

Husbandry: Standard housing conditions with ad libitum access to food and water. Genotyping is performed to confirm the presence of the transgene.[8]

Drug Administration

-

Compound: PMX205 trifluoroacetate.

-

Formulation: Dissolved in drinking water to achieve a target dose of approximately 9 mg/kg/day.[2]

-

Dosing Regimens:

-

Control: Vehicle (drinking water without the compound) administered to a parallel cohort.

Behavioral Testing

-

Hindlimb Grip Strength:

-

A digital force gauge equipped with a T-bar is used.[2]

-

The mouse is held by the tail and lowered so its hindlimbs grasp the T-bar.

-

The mouse is pulled horizontally and steadily away from the gauge until its grip is released.[2][7]

-

The maximal force (in grams) is recorded. The test is repeated for a total of three attempts, and the highest value is used for analysis.

-

-

Body Weight and Clinical Scoring:

-

Body weight is measured regularly (e.g., twice weekly) as an indicator of general health and disease progression.

-

Clinical scoring is used to define disease onset and progression based on motor deficits (e.g., limb tremor, paralysis).[7]

-

Pharmacokinetic Analysis

-

Objective: To determine PMX205 concentrations in plasma, brain, and spinal cord tissue.[2]

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.[2][9]

-

Sample Collection: Blood is collected via cardiac puncture. CNS tissues (motor cortex, spinal cord) are harvested following perfusion with PBS.

-

Sample Preparation: Tissues are homogenized, and proteins are precipitated using acetonitrile.

-

Analysis: Samples are analyzed by LC-MS/MS to quantify PMX205 levels, typically expressed as ng/mL for plasma and ng/g for tissue.[2]

-

Flow Cytometry for Blood Analysis

-

Objective: To analyze major immune cell populations in peripheral blood.[2]

-

Sample Collection: Whole blood is collected at various disease stages (e.g., pre-symptomatic, onset, end-stage).

-

Staining: Samples are stained with a panel of fluorescently-conjugated antibodies against cell surface markers for monocytes, granulocytes, and T lymphocytes.

-

Analysis: Stained cells are analyzed on a flow cytometer to quantify the relative proportions of each cell population.

-

Experimental Workflow Diagram

Caption: Workflow for a preclinical efficacy study of PMX205 in hSOD1G93A mice.

Conclusion and Future Directions

The selective C5aR1 antagonist PMX205 trifluoroacetate demonstrates significant therapeutic potential in the most common preclinical model of ALS.[2][3] By targeting the C5a-C5aR1 neuroinflammatory axis, PMX205 attenuates disease pathology, improves motor function, and extends survival. These robust preclinical findings strongly support the C5a-C5aR1 pathway as a viable therapeutic target for slowing disease progression in ALS.[3] Early phase clinical trials have been conducted to evaluate the safety and pharmacokinetics of PMX205 (also known as ALS-205) in human subjects, which will be critical in determining its potential for translation to ALS patients.[10][11] Further research should focus on optimizing dosing regimens, exploring combination therapies, and identifying biomarkers to monitor target engagement and therapeutic response in a clinical setting.

References

- 1. Role of Neuroinflammation in Amyotrophic Lateral Sclerosis: Cellular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of complement C5a-C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complement C5a-C5aR1 signalling drives skeletal muscle macrophage recruitment in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. criver.com [criver.com]

- 7. Clinical Testing and Spinal Cord Removal in a Mouse Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Motor Neurone Disease: Testing a potential new treatment for ALS - Wesley Research Institute [wesleyresearch.org.au]

- 11. mndaustralia.org.au [mndaustralia.org.au]

PMX 205 Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PMX 205 Trifluoroacetate (B77799), a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). This document consolidates key information on its molecular structure, mechanism of action, and significant preclinical findings, with a focus on its therapeutic potential in neurodegenerative diseases.

Molecular Structure and Formula

PMX 205 is a cyclic hexapeptide. The trifluoroacetate salt is the common formulation used in research. There is some variability in the reported molecular formula and weight in commercial listings, which likely arises from differences in the number of trifluoroacetate counter-ions associated with the peptide. The formula for the free base of PMX 205 is consistently reported.

Table 1: Chemical and Physical Properties of PMX 205

| Property | Value | Source(s) |

| Chemical Name | N2-(1-oxo-3-phenylpropyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine, (5→1)-lactam, trifluoroacetate | [1] |

| Molecular Formula (Free Base) | C45H62N10O6 | [2] |

| Molecular Weight (Free Base) | 839.05 g/mol | [2] |

| Molecular Formula (Trifluoroacetate Salt) | C45H62N10O6 • xCF3COOH | [1][3] |

| Molecular Weight (Trifluoroacetate Salt) | 953.06 g/mol (representative) | [4][5] |

| Appearance | White to off-white powder or lyophilized solid | [6] |

| SMILES (Free Base) | O=C(--INVALID-LINK--(CC1=CNC2=C1C=CC=C2)NC(--INVALID-LINK--NC([C@]4(N5CCC4)[H])=O)=O)N--INVALID-LINK--C(NCCC--INVALID-LINK--(C5=O)NC(CCC6=CC=CC=C6)=O)=O | [1] |

| IC50 for C5aR1 | ~31 nM | [1][7] |

A 2D representation of the chemical structure of PMX 205 is provided below.

Mechanism of Action

PMX 205 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade. The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as neutrophils, macrophages, and microglia, triggers a pro-inflammatory response.

By binding to C5aR1, PMX 205 allosterically inhibits the binding of C5a, thereby blocking the downstream signaling pathways. This inhibition mitigates the inflammatory response, making PMX 205 a promising therapeutic agent for various inflammatory and neurodegenerative diseases.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular events primarily through the Gαi subunit of the G protein complex. This leads to the activation of several downstream effectors, including:

-

Phospholipase C (PLC): Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.

-

Extracellular signal-regulated kinase (ERK) 1/2: The ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

-

β-arrestin2 recruitment: This leads to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

The culmination of these signaling events results in chemotaxis, degranulation, and the release of pro-inflammatory cytokines. PMX 205 blocks these downstream effects by preventing the initial binding of C5a to C5aR1.

Quantitative Data Summary

PMX 205 has demonstrated significant efficacy in preclinical models of Alzheimer's disease. The following tables summarize the key quantitative findings from studies using transgenic mouse models.

Table 2: Efficacy of PMX 205 in the Tg2576 Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Result | Percent Reduction vs. Control | p-value | Source(s) |

| Fibrillar Amyloid Plaques | PMX 205 (20 µg/mL in drinking water) | Significant decrease | 49-62% | <0.05 | [8] |

| Activated Glia (CD45) | PMX 205 (20 µg/mL in drinking water) | Significant decrease | 42-68% | <0.05 | [8] |

| Aβ40 Levels (Formic acid-soluble) | PMX 205 (20 µg/mL in drinking water) | Reduction observed | 21% | 0.198 (NS) | [8] |

| Aβ42 Levels (Formic acid-soluble) | PMX 205 (20 µg/mL in drinking water) | Reduction observed | 43% | 0.272 (NS) | [8] |

Table 3: Efficacy of PMX 205 in the 3xTg Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Result | Percent Reduction vs. Control | p-value | Source(s) |

| Hyperphosphorylated Tau | PMX 205 (in drinking water) | Significant decrease | 69% | <0.02 | [8] |

| Fibrillar Amyloid Plaques | PMX 205 (in drinking water) | Significant decrease | 49% | <0.05 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PMX 205.

Competitive Radioligand Binding Assay for C5aR1

This protocol is adapted from methodologies used for GPCR antagonist characterization.

Objective: To determine the inhibitory constant (Ki) of PMX 205 for the human C5aR1.

Materials:

-

Membrane preparations from cells expressing human C5aR1 (e.g., CHO or HEK293 cells)

-

[125I]-C5a (Radioligand)

-

PMX 205 Trifluoroacetate

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of PMX 205 in binding buffer. The concentration range should span several orders of magnitude around the expected Ki.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled C5a (for non-specific binding).

-

50 µL of the diluted PMX 205.

-

50 µL of [125I]-C5a at a concentration close to its Kd.

-

50 µL of the C5aR1 membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PMX 205 concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol is a summary of the methodology used in studies with the Tg2576 and 3xTg mouse models.

Objective: To evaluate the effect of PMX 205 on the pathology and cognitive function in a transgenic mouse model of Alzheimer's disease.

Animal Model:

-

Tg2576 or 3xTg mice, which develop age-dependent amyloid plaques and/or tau pathology.

-

Age-matched wild-type littermates as controls.

Treatment:

-

Route of Administration: Oral administration via drinking water is a common and effective method.[8]

-

Dose: A typical dose is 20 µg/mL in the drinking water.[8]

-

Duration: Treatment duration is typically 2-3 months.[8]

Experimental Groups:

-

Transgenic mice receiving PMX 205.

-

Transgenic mice receiving vehicle (control).

-

Wild-type mice receiving PMX 205.

-

Wild-type mice receiving vehicle (control).

Outcome Measures:

-

Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or passive avoidance task.

-

Histopathology:

-

Sacrifice animals at the end of the treatment period and perfuse with saline followed by paraformaldehyde.

-

Harvest brains and process for cryosectioning or paraffin (B1166041) embedding.

-

Perform immunohistochemistry for:

-

Amyloid plaques (e.g., using 6E10 antibody).

-

Fibrillar amyloid (e.g., using Thioflavin S staining).

-

Activated microglia and astrocytes (e.g., using antibodies against CD45, Iba1, or GFAP).

-

Hyperphosphorylated tau (in relevant models like 3xTg, using antibodies like AT8).

-

-

-

Biochemical Analysis:

-

Homogenize brain tissue to extract proteins.

-

Measure levels of Aβ40 and Aβ42 using ELISA.

-

Data Analysis:

-

Compare the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Correlate pathological findings with behavioral outcomes.

Conclusion

This compound is a well-characterized C5aR1 antagonist with demonstrated efficacy in preclinical models of neuroinflammation and neurodegeneration. Its oral bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for further investigation as a therapeutic agent for Alzheimer's disease and other inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. PMX-205 (trifluoroacetate salt) - Cayman Chemical [bioscience.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PMX 205 (Trifluoroacetate) - MedChem Express [bioscience.co.uk]

- 6. PMX205 trifluoroacetate ≥98% (HPLC) [sigmaaldrich.com]

- 7. PMX-205 (trifluoroacetate salt) | TargetMol [targetmol.com]

- 8. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Brain-Penetrant Capabilities of PMX205: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain-penetrant capabilities of PMX205, a potent antagonist of the complement C5a receptor 1 (C5aR1). PMX205 has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by effectively crossing the blood-brain barrier (BBB) and modulating neuroinflammatory pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action

PMX205 is a cyclic hexapeptide that acts as a pseudo-irreversible and insurmountable antagonist of the C5a receptor 1 (C5aR1 or CD88) at nanomolar concentrations.[1] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with C5aR1, PMX205 effectively inhibits downstream signaling cascades that contribute to neuroinflammation and neuronal damage. C5aR1 is expressed on various cells within the central nervous system (CNS), including microglia, astrocytes, and neurons.[2] Its activation by C5a is implicated in the recruitment and activation of glial cells, leading to the production of inflammatory mediators and contributing to the pathology of several neurodegenerative disorders.[2][3]

Brain Penetration and Pharmacokinetics

A critical attribute of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier. Studies have confirmed that PMX205 is brain penetrant and can be administered orally or subcutaneously to achieve pharmacologically active concentrations in the CNS.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of PMX205 from preclinical studies in mice.

| Parameter | Value | Route of Administration | Notes | Source |

| Oral Bioavailability | 23% | Per-oral (p.o.) | Higher than the parent molecule PMX53 (9%). | [6] |

| Subcutaneous Bioavailability | >90% | Subcutaneous (s.c.) | Results in prolonged plasma and CNS exposure. | [1][6] |

| Elimination Half-life | ~20 minutes | Intravenous (i.v.) | Follows a two-compartment model. | [6][7] |

| CNS Entry | Efficient | Multiple | More efficient at entering the intact CNS than PMX53. | [6] |

| Study Model | Administration | Key Findings | Source |

| hSOD1G93A Mice (ALS) | In drinking water | Increased entry into the CNS as disease progressed, correlating with BBB breakdown. | [5][8] |

| Wild-Type Mice | s.c. (1 mg/kg) or drinking water (60 mg/L) for 5 days | No accumulation of the drug in the brain, spinal cord, or blood. | [1] |

| Tg2576 Mice (AD) | 20 µg/mL in drinking water for 3 months | Significantly reduced fibrillar plaque load. | [2][9] |

| 3xTg Mice (AD) | Same as Tg2576 | Significantly reduced hyperphosphorylated tau (69%). | [2][9] |

Signaling Pathway of PMX205 Action

The following diagram illustrates the mechanism by which PMX205 inhibits the pro-inflammatory cascade initiated by the binding of C5a to its receptor, C5aR1.

Caption: PMX205 blocks C5a binding to C5aR1, inhibiting neuroinflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the literature on PMX205.

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines the general procedure for quantifying PMX205 levels in biological matrices.

Caption: Workflow for pharmacokinetic analysis of PMX205.

Methodology:

-

Sample Collection: Blood, brain, and spinal cord tissues are collected from mice at various time points following administration of PMX205 via different routes (intravenous, intraperitoneal, subcutaneous, or oral).[6]

-

Sample Preparation: Tissues are homogenized. Proteins in plasma and tissue homogenates are precipitated using a solvent like acetonitrile.

-

Extraction: Samples are centrifuged, and the supernatant containing the drug is transferred for analysis.

-

LC-MS/MS Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of PMX205.[5]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., WINNONIN) to determine parameters such as area under the curve (AUC), half-life (t1/2), and bioavailability.[10]

Assessment of Neuropathology in AD Mouse Models

This protocol describes the evaluation of amyloid plaques and neuroinflammation in transgenic mouse models of Alzheimer's disease.

Methodology:

-

Animal Models: Tg2576 and 3xTg mouse models of Alzheimer's disease are commonly used.[2]

-

Treatment: PMX205 is administered to the mice, typically in their drinking water, for a specified period (e.g., 2-3 months).[2]

-

Tissue Processing: After the treatment period, mice are euthanized, and their brains are collected. The brains are fixed and sectioned for histological analysis.

-

Immunohistochemistry:

-

Amyloid Plaques: Brain sections are stained with Thioflavin S to visualize fibrillar amyloid deposits.[2]

-

Activated Glia: Sections are stained with antibodies against markers of activated microglia (e.g., CD45, Iba1, CD68) and astrocytes.[2][3]

-

Hyperphosphorylated Tau: In relevant models like the 3xTg mouse, antibodies targeting phosphorylated tau are used.[2]

-

-

Image Analysis: Stained sections are imaged using microscopy, and the area of plaque load and the density of activated glial cells are quantified using image analysis software.

-

Statistical Analysis: The data from treated and untreated groups are compared statistically to determine the effect of PMX205 on neuropathology.

Behavioral Testing in AD Mouse Models

The passive avoidance task is used to assess contextual memory in mouse models.

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.[2]

-

Interpretation: A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus. This test was used to show that PMX205 treatment improved performance in Tg2576 mice.[2]

Conclusion

PMX205 demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its ability to penetrate the CNS and modulate neuroinflammatory pathways by antagonizing the C5aR1 receptor. The data presented in this guide highlight its favorable pharmacokinetic profile, particularly with subcutaneous administration, and its efficacy in reducing key pathological markers in preclinical models of Alzheimer's disease and ALS. The detailed experimental protocols provide a foundation for further research and development of this promising compound.

References

- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rndsystems.com [rndsystems.com]

- 5. Pharmacological inhibition of complement C5a-C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

PMX 205 Trifluoroacetate: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX 205 Trifluoroacetate is a potent, orally active, and brain-penetrant cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1, CD88).[1] It functions by non-competitively inhibiting the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, thereby mitigating downstream inflammatory cascades.[2][3] The complement system, a critical component of innate immunity, can become dysregulated in various pathologies, leading to chronic inflammation and tissue damage. By blocking C5aR1 signaling, PMX 205 has demonstrated therapeutic potential in a range of preclinical in vivo models, including neurodegenerative diseases, inflammatory conditions, and as an adjunct to cancer therapy.[1][4][5]

These application notes provide a comprehensive overview of experimental protocols for in vivo studies using this compound, compiled from various research applications.

Mechanism of Action

PMX 205 specifically targets the C5aR1, a G protein-coupled receptor.[6] Activation of C5aR1 by its ligand C5a triggers a signaling cascade that promotes chemotaxis of immune cells, release of inflammatory mediators, and cellular activation. In pathological conditions, excessive C5a-C5aR1 signaling can contribute to tissue damage. PMX 205 blocks this interaction, thereby reducing the influx of inflammatory cells and the production of pro-inflammatory cytokines.[4]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving PMX 205 Trifluoroacetate for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMX 205 Trifluoroacetate is a potent and specific cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] As a G protein-coupled receptor, C5aR1 plays a crucial role in inflammatory responses.[1][3] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 activation triggers a cascade of downstream signaling events that mediate chemotaxis, inflammation, and cell activation.[1][2] PMX 205 blocks this interaction, making it a valuable tool for studying inflammatory pathways and for the development of therapeutics targeting complement-mediated diseases.[4][5][6]

This document provides detailed protocols for the dissolution of this compound and its application in cell culture assays.

Product Information

| Property | Value |

| Molecular Formula | C47H63F3N10O8 |

| Molecular Weight | 953.06 g/mol [1] |

| Appearance | White to off-white solid[3] |

| Target | Complement C5a Receptor 1 (C5aR1/CD88)[1][2] |

| IC50 | 31 nM for C5a receptor[4][5] |

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.

Solubility Data

This compound exhibits solubility in various organic solvents but is poorly soluble in aqueous solutions.[3] It is essential to use high-purity, anhydrous solvents to prepare stock solutions.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL (≥ 104.93 mM)[3] |

| DMF (Dimethylformamide) | 30 mg/mL[4][5][7] |

| Ethanol | 30 mg/mL[4][5][7] |

| Water | < 0.1 mg/mL (insoluble)[3] |

| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL[4][5][7] |

Note: For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[3] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3][7]

Storage Recommendations

Proper storage is crucial to prevent degradation of the compound.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C[1][3][5] | ≥ 4 years[5] |

| In Solvent | -80°C | 6 months[1][3] |

| -20°C | 1 month[1][3] |

Store in a sealed container, protected from moisture.[1][3] For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

-

Weighing (Optional but Recommended): For precise concentration, weigh the required amount of PMX 205. For example, for 1 mL of a 10 mM solution, you would need 9.53 mg. Alternatively, if purchased in pre-weighed vials (e.g., 1 mg, 5 mg), calculate the volume of DMSO to add.

-

Reconstitution: Add the appropriate volume of sterile DMSO to the vial of this compound. For example, to a 1 mg vial, add 104.93 µL of DMSO to achieve a 10 mM concentration.[1]

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution if necessary.[3][7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

General Protocol for Treating Cells in Culture

This protocol outlines the general steps for diluting the stock solution and treating cells for an assay.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Cells plated in a suitable format (e.g., 96-well plate)

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM PMX 205 stock solution at room temperature.

-

Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. It is crucial to perform serial dilutions to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% and ideally below 0.1%.

-

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of PMX 205 used in your experiment.

-

Cell Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of PMX 205 or the vehicle control.

-